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molecular formula C21H19F3N2O B8278528 1,2,3,4-Tetrahydro-9-(((3-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol CAS No. 104628-36-6

1,2,3,4-Tetrahydro-9-(((3-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol

Cat. No. B8278528
M. Wt: 372.4 g/mol
InChI Key: BCLCATIAJDFAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754050

Procedure details

In 100 ml dry THF was dissolved in 3.86 g of 3,4-dihydro-9-(3-trifluoromethylbenzyl)aminoacridin-1(2H)-one. The solution was stirred mechanically under nitrogen and cooled in ice. To it was added 5.2 ml of 1M LiAlH4 in THF dropwise. After stirring an additional 0.5 hour, the reaction was complete. It was neutralized with 1 ml of saturated ammonium chloride and the salts were filtered off. The THF filtrate was evaporated to an oil which solidified upon trituration with pentane. The solid was recrystallized from 1:1 dichloromethane/pentane to yield 3.12 g of solid, mp 154°-155° C.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(3-trifluoromethylbenzyl)aminoacridin-1(2H)-one
Quantity
3.86 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+].[F:9][C:10]([F:35])([F:34])[C:11]1[CH:12]=[C:13]([CH:31]=[CH:32][CH:33]=1)[CH2:14][NH:15][C:16]1[C:17]2[C:22]([N:23]=[C:24]3[C:29]=1[C:28](=[O:30])[CH2:27][CH2:26][CH2:25]3)=[CH:21][CH:20]=[CH:19][CH:18]=2>C1COCC1>[F:34][C:10]([F:9])([F:35])[C:11]1[CH:12]=[C:13]([CH:31]=[CH:32][CH:33]=1)[CH2:14][NH:15][C:16]1[C:17]2[C:22]([N:23]=[C:24]3[C:29]=1[CH:28]([OH:30])[CH2:27][CH2:26][CH2:25]3)=[CH:21][CH:20]=[CH:19][CH:18]=2 |f:0.1.2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
3,4-dihydro-9-(3-trifluoromethylbenzyl)aminoacridin-1(2H)-one
Quantity
3.86 g
Type
reactant
Smiles
FC(C=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred mechanically under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
STIRRING
Type
STIRRING
Details
After stirring an additional 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the salts were filtered off
CUSTOM
Type
CUSTOM
Details
The THF filtrate was evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 1:1 dichloromethane/pentane

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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